Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate
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Overview
Description
Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate is a complex organic compound with significant applications in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a chloro-substituted phenoxy group, a hydroxyimino group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxyimino Group: This step involves the reaction of a suitable aldehyde or ketone with hydroxylamine hydrochloride in the presence of a base to form the hydroxyimino group.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents are introduced through electrophilic aromatic substitution reactions using appropriate chlorinating and methoxylating agents.
Esterification: The final step involves the esterification of the phenoxyacetic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The chloro group can participate in nucleophilic substitution reactions to form a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted phenoxyacetic acid esters.
Scientific Research Applications
Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate and its derivatives involves interactions with specific molecular targets and pathways. For example, the hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their activity. The chloro and methoxy substituents can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.
Comparison with Similar Compounds
Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate can be compared with other similar compounds, such as:
Ethyl 2-chloro-2-(hydroxyimino)acetate: This compound lacks the phenoxy and methoxy groups, resulting in different chemical reactivity and biological activity.
4-Hydroxy-2-quinolones: These compounds have a different core structure but share some similar functional groups, leading to comparable biological activities.
Coumarin Derivatives: These compounds also contain aromatic rings and ester groups, but their distinct structural features confer unique properties and applications.
Properties
IUPAC Name |
ethyl 2-[4-chloro-2-[(Z)-hydroxyiminomethyl]-6-methoxyphenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5/c1-3-18-11(15)7-19-12-8(6-14-16)4-9(13)5-10(12)17-2/h4-6,16H,3,7H2,1-2H3/b14-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYOXWFALNHYGF-NSIKDUERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Cl)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Cl)/C=N\O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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